3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1144479-73-1
Cat. No.: VC11964364
Molecular Formula: C8H8N2OS2
Molecular Weight: 212.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1144479-73-1 |
|---|---|
| Molecular Formula | C8H8N2OS2 |
| Molecular Weight | 212.3 g/mol |
| IUPAC Name | 3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H8N2OS2/c1-10-7(11)6-5(3-4-13-6)9-8(10)12-2/h3-4H,1-2H3 |
| Standard InChI Key | PGHUWAJZNMOXAU-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C=CS2)N=C1SC |
| Canonical SMILES | CN1C(=O)C2=C(C=CS2)N=C1SC |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one, reflects its core structure: a thieno[3,2-d]pyrimidin-4-one system with a methyl group at position 3 and a methylsulfanyl group at position 2. Key structural features include:
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Thiophene ring: Fused to the pyrimidine moiety at positions 3 and 2.
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Pyrimidin-4-one: A lactam ring with a ketone group at position 4.
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Substituents: Methyl (-CH₃) at N3 and methylsulfanyl (-S-CH₃) at C2.
The SMILES notation (CN1C(=O)C2=C(C=CS2)N=C1SC) and InChIKey (PGHUWAJZNMOXAU-UHFFFAOYSA-N) provide precise representations for computational and experimental studies.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS No. | 1144479-73-1 |
| Molecular Formula | C₈H₈N₂OS₂ |
| Molecular Weight | 212.3 g/mol |
| IUPAC Name | 3-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one |
| SMILES | CN1C(=O)C2=C(C=CS2)N=C1SC |
| XLogP3 | 1.7 (estimated) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multi-step organic reactions starting from thiophene derivatives. A representative pathway includes:
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Cyclocondensation: Reaction of 2-aminothiophene-3-carboxylate with methyl isothiocyanate to form the pyrimidine ring .
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Methylation: Introduction of the methyl group at N3 using methyl iodide under basic conditions.
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Sulfuration: Addition of methylsulfanyl via nucleophilic substitution or thiolation reagents .
Key reaction conditions:
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Solvents: Ethanol, DMF, or THF.
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Catalysts: Triethylamine or potassium carbonate.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.45 (s, 3H, N-CH₃), δ 2.68 (s, 3H, S-CH₃), δ 6.95–7.20 (thiophene protons).
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) .
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Mass Spectrometry: Molecular ion peak at m/z 212.3 [M⁺].
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Limited data available; predicted to be soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media due to the lactam ring .
Reactivity Profile
The compound undergoes reactions at three key sites:
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Lactam carbonyl: Nucleophilic attack (e.g., aminolysis to form amides) .
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Methylsulfanyl group: Oxidation to sulfoxide/sulfone or displacement by nucleophiles .
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Thiophene ring: Electrophilic substitution (e.g., halogenation) .
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfoxide derivative |
| Aminolysis | Ammonia, EtOH | 4-Amino-thienopyrimidine |
| Halogenation | NBS, CCl₄ | 5-Bromo-substituted analog |
Biological Activities and Mechanisms
Kinase Inhibition
Thieno[3,2-d]pyrimidin-4-ones are potent ROCK (Rho-associated protein kinase) inhibitors. Structural analogs of this compound exhibit IC₅₀ values as low as 0.001 μM against ROCK II, disrupting cytoskeletal dynamics and cell migration . The methylsulfanyl group enhances hydrophobic interactions with the kinase’s ATP-binding pocket .
Structure-Activity Relationships (SAR)
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N3-Methyl: Critical for metabolic stability and oral bioavailability.
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C2-Methylsulfanyl: Modulates electron density, enhancing kinase binding .
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Thiophene ring: Planar structure facilitates π-π stacking with aromatic residues in target proteins .
Research Advancements and Future Directions
Recent Studies
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Kinase inhibitor optimization: Hybrid derivatives incorporating pyrrolopyridine moieties show 100-fold selectivity for ROCK over PKA .
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Anticancer applications: Analogues induce apoptosis in breast cancer cells (MCF-7) via PI3K/AKT pathway inhibition .
Challenges and Opportunities
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